2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-phenylpyridazine-6-one with an appropriate acetamide derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid derivatives: These compounds share a similar pyridazine core but differ in their substituents and functional groups.
Phenylpyridazine derivatives: Compounds with phenyl groups attached to the pyridazine ring, exhibiting similar chemical properties.
Uniqueness
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(2)16-8-10-18(11-9-16)22-20(25)14-24-21(26)13-12-19(23-24)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKGAKJLPWSHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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